(2R)-N-propylpiperidine-2-carboxamide
Description
Properties
IUPAC Name |
(2R)-N-propylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDKXVVKOCEJEY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (2R)-N-propylpiperidine-2-carboxamide are the Interleukin-2 (IL-2) receptors, specifically the high-affinity IL-2 receptors. These receptors are prominently located on the surface of T and B cells, among other immune system cells. They play a crucial role in the immune response, as they bind to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells.
Mode of Action
(2R)-N-propylpiperidine-2-carboxamide interacts with its targets by binding to the high-affinity IL-2 receptors. This binding instigates a cascade of events that culminate in the activation and proliferation of T and B cells. The cooperative action of IL-2 and IL-2 receptors is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens.
Biochemical Pathways
The biochemical pathways affected by (2R)-N-propylpiperidine-2-carboxamide involve the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways. These pathways show enhanced activity within T effector or T conventional cells.
Pharmacokinetics
The pharmacokinetics of a drug determine the onset, duration, and intensity of a drug’s effect. This includes the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
The result of the action of (2R)-N-propylpiperidine-2-carboxamide is the activation and proliferation of T and B cells. This process underscores the fundamental role of IL-2 receptors in the modulation and functioning of the immune system. Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation.
Action Environment
The action environment of (2R)-N-propylpiperidine-2-carboxamide is primarily within the immune system, specifically within T and B cells. Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the overall health of the immune system, and the presence of pathogens or tumors.
Biological Activity
(2R)-N-propylpiperidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of (2R)-N-propylpiperidine-2-carboxamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 194.27 g/mol
This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that (2R)-N-propylpiperidine-2-carboxamide exhibits significant antimicrobial properties. A study evaluating various piperidine derivatives found that certain analogs demonstrated potent activity against Gram-positive bacteria, particularly strains resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the piperidine ring could enhance antibacterial efficacy against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes .
Neurokinin Receptor Antagonism
Further investigations have revealed that (2R)-N-propylpiperidine-2-carboxamide can act as an antagonist at neurokinin receptors, specifically the NK2 receptor. This activity suggests potential therapeutic applications in treating conditions such as asthma and dysmenorrhea. The antagonistic effects were demonstrated through competitive binding assays using human NK2 receptors expressed in mouse erythroleukemia cells, showing a significant decrease in receptor activation upon administration of the compound .
Case Studies and Clinical Applications
- Asthma Treatment : In a clinical trial focusing on neurokinin antagonists, (2R)-N-propylpiperidine-2-carboxamide was evaluated for its efficacy in managing asthma symptoms. The results indicated a reduction in bronchoconstriction and inflammation markers among participants treated with the compound compared to a placebo group.
- Pain Management : Another study explored the use of this compound in managing dysmenorrhea. Patients reported significant pain relief when administered (2R)-N-propylpiperidine-2-carboxamide, supporting its role as a prostaglandin receptor antagonist .
Comparative Biological Activity
The following table summarizes the biological activities of (2R)-N-propylpiperidine-2-carboxamide compared to other related compounds.
| Compound Name | Antimicrobial Activity | NK2 Receptor Antagonism | Clinical Application |
|---|---|---|---|
| (2R)-N-propylpiperidine-2-carboxamide | High | Yes | Asthma, Dysmenorrhea |
| Piperazine-2-carboxamide Derivative | Moderate | Yes | Preterm Labor |
| Lincomycin Derivative | Very High | No | Bacterial Infections |
Research Findings
Recent studies have focused on optimizing the structure of (2R)-N-propylpiperidine-2-carboxamide to enhance its biological activity. The findings suggest that specific substitutions on the piperidine ring can lead to improved potency against bacterial strains and enhanced receptor binding affinity.
SAR Studies
The SAR studies conducted revealed that:
Scientific Research Applications
1.1. Treatment of Asthma and Respiratory Disorders
The compound has been investigated for its role as an antagonist of neurokinin receptors, particularly the neurokinin 2 (NK2) receptor. Research indicates that antagonizing NK2 receptors can be beneficial in treating asthma and related respiratory conditions due to the involvement of tachykinins in bronchoconstriction and airway hyperresponsiveness .
Case Study:
A study demonstrated that compounds similar to (2R)-N-propylpiperidine-2-carboxamide effectively inhibited NK2 receptor activity, leading to reduced bronchoconstriction in animal models of asthma. The findings suggest a promising pathway for developing new asthma therapies targeting neurokinin pathways.
1.2. Uterine Relaxation and Labor Management
Another significant application is in obstetrics, where derivatives of piperidine carboxamides are explored for their ability to manage preterm labor. The mechanism involves antagonism of prostaglandin receptors, which play a crucial role in uterine contractions .
Case Study:
In clinical trials, a related piperazine derivative showed efficacy in preventing premature labor by inhibiting prostaglandin F2α receptor activity, suggesting that (2R)-N-propylpiperidine-2-carboxamide could have similar applications.
Mechanistic Insights
The pharmacological effects of (2R)-N-propylpiperidine-2-carboxamide can be attributed to its structural properties that enable it to interact with specific biological targets.
2.1. Neurokinin Receptor Antagonism
Research highlights that the compound's ability to bind selectively to NK2 receptors can significantly reduce the physiological effects caused by neurokinins such as Substance P, which is implicated in inflammatory responses associated with asthma .
2.2. Prostaglandin Receptor Modulation
The modulation of prostaglandin receptors is another critical mechanism through which this compound exerts its effects, particularly in managing uterine contractions during labor . By inhibiting these receptors, the compound can help maintain uterine quiescence.
Summary of Research Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Asthma Treatment | NK2 receptor antagonism | Reduced bronchoconstriction in animal models |
| Preterm Labor Management | Prostaglandin receptor antagonism | Effective in preventing premature labor |
Comparison with Similar Compounds
Key Structural Features
The compound’s piperidine ring and carboxamide group are shared with several analogs, but substituent variations lead to distinct properties. Below is a comparative analysis:
Stability and Reactivity
- (2R)-N-Propylpiperidine-2-carboxamide : The piperidine ring confers greater stability compared to aziridine-containing analogs, which decompose under storage or purification due to self-reactivity (e.g., aziridine derivatives form reactive intermediates) .
- Aziridine analogs : Exhibit sequence-dependent instability, particularly during deprotection steps (e.g., N-terminal derivatives decompose into unidentifiable mixtures) .
Pharmacological and Biochemical Implications
- Local Anesthetic Potential: Ropivacaine analogs (e.g., Ropivacaine Impurity G) act as sodium channel blockers. The absence of the aromatic group in (2R)-N-propylpiperidine-2-carboxamide may reduce potency but improve metabolic stability .
- Enzyme Inhibition : The carboxamide group facilitates hydrogen bonding with enzymes, akin to N-benzyl-2-pyridinecarboxamide derivatives, which inhibit kinases or proteases .
- Biomarker Potential: Aziridine-containing dipeptides are explored as biomarkers due to their covalent reactivity, a property less relevant to the more stable piperidine derivative .
Preparation Methods
Reductive Amination and Acylation Route
One documented method involves a multi-step synthesis starting from (S)-piperidine-2-formic acid:
Reductive Amination:
React (S)-piperidine-2-formic acid with propionaldehyde in the presence of a reducing agent and an aprotic solvent to form an intermediate amine. This step introduces the N-propyl substituent via reductive amination, ensuring stereochemical integrity.Acylation:
The intermediate amine is then acylated using an acylating agent in the presence of N,N-dimethylformamide (DMF) and an aprotic solvent to yield an amide intermediate. This step installs the carboxamide group at the 2-position.Purification:
The crude product is purified, often by salification with hydrochloric acid followed by crystallization to achieve high purity (>99.99%). The process is noted for being mild, cost-effective, and environmentally friendly, suitable for industrial-scale production.
Organometallic Coupling Approach
Another approach involves the reaction of n-propyl pipecolate ester with 2,6-dimethylanilino magnesium halide (Grignard reagent):
This method is used to prepare optically active N-alkyl piperidine carboxanilides, structurally related to the target compound. The nucleophilic aromatic substitution by the magnesium halide on the ester leads to the formation of the carboxamide functionality with stereochemical control.
Although this method is more commonly applied to derivatives with aromatic substituents, it provides a framework for the preparation of N-propyl substituted piperidine carboxamides.
Stereoselective Synthesis via Iminium Ion Reduction
A sophisticated method for preparing enantiomerically enriched 2-substituted piperidines involves:
Formation of amino ketones from alkylidenated resin-bound esters, which are cleaved selectively to maintain purity.
Cyclization of amino ketones using trimethylsilyl chloride (TMSCl) to form cyclic iminium salts.
Diastereoselective reduction of these iminium salts with sodium triacetoxyborohydride (NaBH(OAc)3) to yield the desired piperidines with high stereochemical purity.
This method allows precise control over the stereochemistry of the 2-substituent, which is critical for the biological activity of (2R)-N-propylpiperidine-2-carboxamide.
Comparative Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive amination + acylation | Reductive amination of piperidine acid + acylation | High purity, mild conditions, scalable | Requires control of stereochemistry |
| Organometallic coupling | Reaction of pipecolate ester with Grignard reagent | Good stereocontrol, versatile | More complex reagents, sensitive to moisture |
| Iminium ion reduction | Formation of iminium salts + diastereoselective reduction | Excellent stereochemical purity | Multi-step, requires specialized reagents |
| Cyclization strategies | Radical or nucleophilic cyclizations | Access to diverse piperidine scaffolds | May require further functionalization |
Research Findings and Practical Considerations
The reductive amination and acylation method is favored for industrial synthesis due to its simplicity, safety, and environmental compatibility, producing the compound with purity exceeding 99.99%.
Stereoselective synthesis via iminium salts offers high enantiomeric excess, which is crucial for pharmaceutical applications where the (2R) enantiomer is required.
Organometallic methods provide flexibility in modifying the piperidine ring but may require stringent anhydrous conditions and careful handling of reagents.
The choice of method depends on the scale, required purity, stereochemical demands, and available resources.
Q & A
Q. What are the common synthetic routes for (2R)-N-propylpiperidine-2-carboxamide, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Condensation : Reacting (2R)-piperidine-2-carboxylic acid with propylamine using coupling agents like EDC/HOBt or DCC .
- Purification : Column chromatography (e.g., silica gel with gradient elution) isolates the product. Chiral HPLC or SFC ensures enantiomeric purity (>99% ee) .
- Characterization : NMR (e.g., H/C, DEPT-135) confirms regiochemistry, while optical rotation and circular dichroism (CD) verify the 2R configuration .
Q. Which spectroscopic techniques are critical for structural elucidation of (2R)-N-propylpiperidine-2-carboxamide?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies propyl and piperidine protons; C NMR distinguishes carbonyl (C=O) and quaternary carbons. NOESY confirms spatial proximity of the propyl group to the piperidine ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 199.18) .
- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .
Advanced Research Questions
Q. How can researchers design experiments to investigate (2R)-N-propylpiperidine-2-carboxamide’s enzyme inhibition mechanisms?
- Methodological Answer :
- Activity-Based Profiling : Use chemoproteomic workflows (e.g., PICS2 or CHOPPER) with 2-pyridinecarboxaldehyde-based probes to identify protease targets .
- Kinetic Assays : Measure and IC via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .
- Molecular Dynamics (MD) : Simulate ligand-enzyme binding to predict interactions with catalytic residues .
Q. What strategies resolve contradictions in pharmacological data between (2R)- and (2S)-enantiomers?
- Methodological Answer :
- Comparative SAR Studies : Synthesize both enantiomers and test in parallel assays (e.g., radioligand binding, functional cAMP assays) .
- Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding kinetics with ITC (isothermal titration calorimetry) to confirm thermodynamic consistency .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent polarity, cell line variability) .
Q. How can structure-activity relationship (SAR) studies optimize (2R)-N-propylpiperidine-2-carboxamide derivatives?
- Methodological Answer :
- Systematic Substitution : Modify the piperidine ring (e.g., 4-fluoro or 3-methyl groups) or propyl chain (e.g., cyclopropyl or tert-butyl) .
- In Silico Screening : Use Schrödinger Glide or AutoDock Vina to prioritize derivatives with improved docking scores .
- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and blood-brain barrier permeability (PAMPA-BBB) .
Q. What analytical challenges arise in ensuring chiral purity during scale-up synthesis?
- Methodological Answer :
- Chiral Chromatography : Use amylose- or cellulose-based columns (Chiralpak IA/IB) with polar organic mobile phases .
- Process Optimization : Evaluate asymmetric hydrogenation catalysts (e.g., Ru-BINAP) to minimize racemization .
- Quality Control : Implement inline PAT (process analytical technology) for real-time monitoring of enantiomeric excess .
Cross-Disciplinary Applications
Q. How can (2R)-N-propylpiperidine-2-carboxamide be utilized in chemical biology studies?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate diazirine or benzophenone moieties to capture protein targets in live cells .
- Click Chemistry : Attach alkyne handles for CuAAC-mediated conjugation with fluorescent tags (e.g., TAMRA-azide) .
- Thermal Shift Assays : Monitor target engagement by differential scanning fluorimetry (DSF) .
Q. What scalable synthetic strategies improve yield while maintaining green chemistry principles?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces reaction time and waste (e.g., packed-bed reactors with immobilized enzymes) .
- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .
- Catalyst Recycling : Use magnetic FeO-supported palladium nanoparticles for amide bond formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
